molecular formula C12H16N2 B3352627 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline CAS No. 50290-83-0

2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline

Cat. No.: B3352627
CAS No.: 50290-83-0
M. Wt: 188.27 g/mol
InChI Key: PDVVHMJWNSCZSI-UHFFFAOYSA-N
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Description

2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline is a tricyclic heterocyclic compound featuring a pyrazine ring fused to a partially saturated isoquinoline scaffold. This structure is central to several bioactive natural products and synthetic derivatives, including quinocarcinol, a potent antitumor agent .

Properties

IUPAC Name

2,3,4,6,11,11a-hexahydro-1H-pyrazino[1,2-b]isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-4-11-9-14-6-5-13-8-12(14)7-10(11)3-1/h1-4,12-13H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVVHMJWNSCZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=CC=CC=C3CC2CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482281
Record name 1,3,4,6,11,11a-Hexahydro-2H-pyrazino[1,2-b]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50290-83-0
Record name 1,3,4,6,11,11a-Hexahydro-2H-pyrazino[1,2-b]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline typically involves multi-step processes. One common method starts with the reaction of 1-fluoro-2-nitrobenzene with S-amino acids, followed by a series of cyclization reactions. Key steps include intramolecular Mitsunobu cyclization and PPh3/I2/imidazole-mediated 6-exo-tet cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Anticancer Research

Research indicates that 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline exhibits significant anticancer properties. Studies have shown its ability to induce apoptosis in various cancer cell lines through mechanisms such as:

  • Inhibition of Cell Proliferation : The compound has been observed to inhibit the growth of malignant cells effectively.
  • Mechanism of Action : It interacts with specific molecular targets involved in cell cycle regulation and apoptosis pathways.

Neuropharmacology

The compound's structure suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may modulate neurotransmitter systems or exhibit neuroprotective effects.

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline along with their unique properties:

Compound NameStructural FeaturesUnique Properties
1-Methyl-1H-pyrazino[1,2-b]isoquinolineMethyl substitution at position 1Enhanced solubility and modified biological activity
Saframycin AnalogContains additional methoxy groupsPotent cytotoxicity against cancer cell lines
Perhydro-1H-pyrazino[1,2-a]quinolineSaturated quinoline ringDifferent pharmacological profile

Case Studies and Research Findings

Several studies have documented the biological activities of 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer.
  • Neuroprotective Effects : Research exploring its effects on neurodegenerative diseases found that it may protect neurons from oxidative stress-induced damage.

Mechanism of Action

The mechanism of action of 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazino/Isoquinoline Derivatives

Compound Name Core Structure Synthesis Method Biological Activity Key Findings Reference
2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline Pyrazine + isoquinoline (tricyclic) Isochromenylium-mediated annulation Cytotoxic (HCT-15: IC50 = 41.8 μM) Electron-deficient substituents tolerated
Indolo[1,2-b]isoquinoline Indole + isoquinoline Hybridization of indole/quinoline α-Glucosidase inhibition (IC50 = 3.44 μM) Superior to acarbose (IC50 = 640 μM)
Pyrazino[1,2-b]indazole Pyrazine + indazole Solid-phase synthesis (Nos-protected amines + bromoketones) Reverse transcriptase inhibition Planar heteroaromatic analog of ellipticine
Praziquantel (Pyrazino[2,1-a]isoquinolin-4-one) Pyrazine + isoquinoline (tetracyclic) Reaction with acid chlorides Antischistosomal (≈90% efficacy) First-line treatment for schistosomiasis

Structural Differences and Implications

Core Heterocycles: The target compound’s pyrazine-isoquinoline fusion provides a partially saturated scaffold, enhancing conformational flexibility for receptor binding . Pyrazino[1,2-b]indazole features a pyrazine-indazole fusion, forming a rigid planar structure effective in enzyme inhibition .

Substituent Effects :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the target compound’s phenyl ring enhance cytotoxicity .
  • In praziquantel analogs, a benzoyl group at position 2 is essential for antischistosomal activity .

Biological Activity

2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline is a heterocyclic compound notable for its unique fused isoquinoline and pyrazine structure. Its molecular formula is C₁₂H₁₆N₂, and it has been the subject of various studies due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, interaction studies with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a saturated hexahydro framework that contributes to its distinct chemical properties. The structure can be represented as follows:

InChI InChI 1S C12H16N2 c1 2 4 11 9 14 6 5 13 8 12 14 7 10 11 3 1 h1 4 12 13H 5 9H2\text{InChI }\text{InChI 1S C12H16N2 c1 2 4 11 9 14 6 5 13 8 12 14 7 10 11 3 1 h1 4 12 13H 5 9H2}

Key Properties:

PropertyValue
CAS Number50290-83-0
Molecular Weight188.27 g/mol
Boiling PointNot available
LogP1.0165
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1

Biological Activity

Research indicates that 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline exhibits significant biological activity across various domains:

The mechanism of action involves interaction with specific molecular targets that modulate various biological pathways. It has been identified as a selective inhibitor of phosphodiesterase (PDE), which plays a crucial role in cellular signaling pathways .

Pharmacological Applications

The compound has been studied for various pharmacological properties:

  • Anticancer Activity: Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.
  • Neuroprotective Effects: Research indicates potential neuroprotective properties that could be beneficial in treating neurodegenerative diseases.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes. One common approach starts with the reaction of 1-fluoro-2-nitrobenzene with S-amino acids followed by cyclization reactions. Key steps include:

  • Intramolecular Mitsunobu Cyclization
  • PPh3/I2/Imidazole-mediated 6-exo-tet Cyclization .

Case Studies

Several case studies have highlighted the biological significance of this compound:

Case Study 1: Anticancer Properties

A study demonstrated that derivatives of 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline exhibited enhanced cytotoxicity against breast cancer cell lines compared to standard chemotherapeutic agents. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: PDE Inhibition

Another investigation focused on the inhibition of phosphodiesterase activity. The findings revealed that the compound selectively inhibited PDE5 with an IC50 value in the low micromolar range. This suggests potential applications in treating erectile dysfunction and pulmonary hypertension .

Comparison with Similar Compounds

The biological activity of 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
1-Methyl-1H-pyrazino[1,2-b]isoquinolineMethyl substitution at position 1Enhanced solubility and modified activity
Saframycin AnalogContains additional methoxy groupsPotent cytotoxicity against cancer cells
Perhydro-1H-pyrazino[1,2-a]quinolineSaturated quinoline ringDifferent pharmacological profile

Q & A

Basic: What are the established synthetic routes for 2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multicomponent reactions or post-functionalization of isoquinoline precursors. For example, highlights a three-component [3+2] cycloaddition strategy using pyrrolidinedione derivatives, which achieves moderate yields (45–65%) under optimized conditions (e.g., hexane/ethyl acetate solvent systems and flash chromatography purification). Reaction temperature and solvent polarity critically affect regioselectivity and byproduct formation. Lower temperatures (0–25°C) favor kinetic control, while polar aprotic solvents (e.g., DMF) improve intermediate stability .

Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms for pyrazino-isoquinoline derivatives?

Conflicting mechanistic hypotheses (e.g., radical vs. polar pathways) can be addressed using quantum chemical calculations (DFT) to map energy profiles of transition states. emphasizes the integration of computational reaction path searches with experimental validation, such as isotopic labeling or kinetic isotope effects. For instance, if intermediates are computationally predicted but not observed experimentally, time-resolved spectroscopy (e.g., stopped-flow UV-Vis) can validate transient species .

Basic: What spectroscopic techniques are most reliable for characterizing the stereochemistry of this compound?

1D/2D NMR (e.g., 1H^1H, 13C^{13}C, NOESY) is essential for confirming stereochemistry, particularly in distinguishing axial vs. equatorial hydrogen environments in the hexahydropyrazine ring. provides a reference for mass spectrometry (EI-MS) fragmentation patterns, where diagnostic peaks (e.g., m/z 210.27 for molecular ion) confirm purity. Polarimetry or X-ray crystallography (if crystals are obtainable) further resolves enantiomeric excess .

Advanced: How do structural modifications (e.g., substituent effects) alter the biological activity of pyrazino-isoquinoline derivatives?

SAR studies (Structure-Activity Relationships) require systematic substitution at positions like C-3 or N-11. demonstrates that introducing electron-withdrawing groups (e.g., nitro or sulfonamide) enhances binding to kinase targets, while bulky substituents reduce membrane permeability. Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., IC50_{50} measurements) quantifies these effects. For example, methyl substitution at N-11A increases metabolic stability by 30% in hepatic microsome assays .

Basic: What are the common pitfalls in purifying this compound, and how can they be mitigated?

Purification challenges include co-elution of diastereomers or decomposition under acidic conditions. recommends using neutral pH silica gel for flash chromatography and avoiding prolonged exposure to light/heat. For persistent impurities, preparative HPLC with a C18 column and isocratic elution (e.g., 70:30 acetonitrile/water) achieves >95% purity. TLC monitoring (Rf_f = 0.3–0.5 in ethyl acetate/hexane) ensures consistency .

Advanced: How can machine learning optimize reaction parameters for scaling pyrazino-isoquinoline synthesis?

Basic: What are the stability profiles of this compound under varying storage conditions?

Long-term stability requires inert atmospheres (argon) and storage at –20°C in amber vials. ’s safety data sheet indicates degradation via oxidation at the pyrazine ring, detectable via HPLC-UV (λ = 254 nm). Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when formulated with antioxidants like BHT .

Advanced: How can contradictory bioactivity data across studies be reconciled?

Discrepancies often arise from assay variability (e.g., cell line differences or endpoint measurements). advocates for meta-analysis using standardized metrics (e.g., pIC50_{50} normalization) and hierarchical clustering to identify outlier datasets. Cross-validation with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) clarifies mechanism-specific effects .

Basic: What databases provide reliable physicochemical data for this compound?

NIST Chemistry WebBook ( ) offers validated mass spectra and retention indices, while Reaxys provides synthetic protocols and crystallographic data. Avoid non-curated sources (e.g., Benchchem) due to unverified entries .

Advanced: How can in silico toxicity prediction tools guide the development of safer analogs?

Tools like Derek Nexus or ProTox-II predict hepatotoxicity and mutagenicity based on structural alerts. emphasizes integrating these predictions with high-throughput screening (HTS) in zebrafish embryos to prioritize low-risk candidates. For instance, removing a reactive thiol group reduces Ames test positivity by 50% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline
Reactant of Route 2
2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline

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